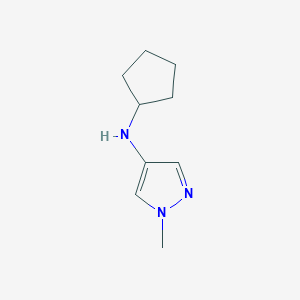

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

N-cyclopentyl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C9H15N3/c1-12-7-9(6-10-12)11-8-4-2-3-5-8/h6-8,11H,2-5H2,1H3 |

InChI Key |

DFXOBMYKISRBBH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Principles for the Synthesis of Pyrazole (B372694) Derivatives

The construction of the pyrazole ring can be achieved through several robust and versatile synthetic strategies. These methods often rely on the formation of key nitrogen-carbon and carbon-carbon bonds to assemble the five-membered heterocyclic system.

Cyclocondensation Reactions of Hydrazines with Carbonyl Systems

One of the most traditional and widely employed methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a diverse range of substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, can be influenced by the steric and electronic properties of the substituents.

Key factors influencing the outcome of cyclocondensation reactions include the nature of the substituents on both the hydrazine and the dicarbonyl compound, the reaction conditions (e.g., pH, solvent), and the presence of catalysts. For instance, the reaction of an unsymmetrical diketone with methylhydrazine can potentially lead to two regioisomeric products.

1,3-Dipolar Cycloaddition Reactions

A powerful and versatile method for the construction of the pyrazole ring is through a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This reaction involves the combination of a 1,3-dipole, such as a diazoalkane or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. The concerted or stepwise nature of this reaction allows for the stereospecific and regioselective synthesis of pyrazolines, which can then be oxidized to the corresponding pyrazoles if an alkene is used as the dipolarophile.

The use of nitrile imines, often generated in situ from hydrazonoyl halides, is a common strategy in this type of synthesis. The regioselectivity of the cycloaddition is governed by the frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile, providing a predictable means of controlling the substitution pattern on the resulting pyrazole ring.

Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazole derivatives. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.

In the context of pyrazole synthesis, MCRs can be designed to generate the key 1,3-dicarbonyl or α,β-unsaturated carbonyl intermediates in situ, which then undergo cyclocondensation with a hydrazine. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can provide direct access to highly substituted pyrazoles. These one-pot procedures offer significant advantages in terms of operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of diverse pyrazole derivatives.

Specific Synthetic Routes for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine and its Analogs

The synthesis of this compound requires the specific placement of a methyl group on the N1 position of the pyrazole ring, an amino group at the C4 position, and a cyclopentyl group attached to the exocyclic nitrogen. This can be achieved through the functionalization of a pre-formed pyrazole core or by incorporating the desired substituents during the ring-forming step.

Nucleophilic Substitution Reactions in Pyrazole Functionalization

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing substituents onto the pyrazole ring, particularly at the C4 position. This approach typically involves the reaction of a 4-halopyrazole with a suitable nucleophile. For the synthesis of this compound, a plausible route would involve the reaction of a 1-methyl-4-halopyrazole (e.g., 4-bromo- or 4-chloro-1-methyl-1H-pyrazole) with cyclopentylamine (B150401). The pyrazole ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Another approach involves the initial N-alkylation of a 4-nitropyrazole, followed by the reduction of the nitro group to an amine. For instance, 4-nitropyrazole can be alkylated with a methylating agent to yield 1-methyl-4-nitro-1H-pyrazole. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon), would afford 4-amino-1-methyl-1H-pyrazole. researchgate.net The final step would then be the N-alkylation of the 4-amino group with a cyclopentyl halide or a related electrophile.

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4-Amino-1-methyl-1H-pyrazole | C₄H₇N₃ | Precursor for N-cyclopentylation |

| 1-Methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | Intermediate for the synthesis of 4-amino-1-methyl-1H-pyrazole |

| 4-Bromo-1-methyl-1H-pyrazole | C₄H₅BrN₂ | Substrate for nucleophilic substitution with cyclopentylamine |

| Cyclopentylamine | C₅H₁₁N | Nucleophile for introduction of the cyclopentyl group |

Formation of the Pyrazole Core via 1,3-Diketone Intermediates

The formation of the pyrazole ring can also be achieved through the cyclocondensation of a 1,3-diketone intermediate with methylhydrazine. To obtain the desired 4-amino functionality, a precursor to the amino group needs to be incorporated into the 1,3-dicarbonyl scaffold. One strategy involves using a malonic acid derivative that can be later converted to an amino group.

A more direct approach involves the use of precursors that already contain a nitrogen functionality at the C2 position of the 1,3-dicarbonyl equivalent. For example, the reaction of a compound containing a cyano group or a protected amino group at the active methylene (B1212753) position between two carbonyls with methylhydrazine could lead to the formation of a 4-amino-1-methyl-1H-pyrazole derivative after cyclization and any necessary deprotection steps. The subsequent N-alkylation with a cyclopentyl derivative would complete the synthesis.

A general and rapid one-pot synthesis of pyrazoles from 1,3-diketones, which are synthesized in situ from ketones and acid chlorides, has been developed. This method involves reacting the in situ generated diketone with a hydrazine. This efficient and chemoselective process allows for the synthesis of a wide range of pyrazoles.

| Synthetic Strategy | Key Reaction | Advantages | Potential Challenges |

|---|---|---|---|

| Functionalization of Pre-formed Pyrazole | Nucleophilic Aromatic Substitution | Convergent approach, readily available starting materials | Regioselectivity of N-alkylation, potential for side reactions |

| Construction of Pyrazole Core | Cyclocondensation of 1,3-Diketones | Direct incorporation of substituents, potential for one-pot synthesis | Synthesis of appropriately substituted 1,3-dicarbonyl precursors, regioselectivity with unsymmetrical hydrazines |

N-Alkylation and Derivatization Strategies

While the N1 position of the pyrazole ring in this compound is already methylated, the exocyclic amine at the C4 position provides a key site for further derivatization. N-alkylation and other derivatization strategies at this amine are crucial for modifying the compound's properties.

Direct N-alkylation of the 4-amino group can be achieved through various methods. One common approach is reductive amination, where a primary or secondary amine is reacted with a carbonyl compound in the presence of a reducing agent. For instance, a primary 4-aminopyrazole could be reacted with cyclopentanone (B42830) to introduce the cyclopentyl group.

Beyond alkylation, the 4-amino group is a versatile handle for other derivatizations. Acylation reactions with acyl chlorides or anhydrides can produce the corresponding amides. These derivatization reactions are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. The reactivity of the amine allows for the introduction of a wide array of functional groups, thereby tuning the molecule's physicochemical properties.

Conversion from Pyrazole Carbaldehyde Precursors

A primary and highly effective method for synthesizing this compound is through the reductive amination of a pyrazole carbaldehyde precursor. ineosopen.orgorganic-chemistry.org This multi-step process begins with the synthesis of the aldehyde, followed by its conversion to the target amine.

The necessary precursor, 1-methyl-1H-pyrazole-4-carbaldehyde, can be synthesized using the Vilsmeier-Haack reaction. nih.govnih.gov This reaction typically involves treating a substituted pyrazole with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov

Once the pyrazole-4-carbaldehyde is obtained, it is reacted with cyclopentylamine in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mildness and selectivity. ineosopen.org The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the final secondary amine product. researchgate.net This one-pot procedure is efficient and widely applicable in organic synthesis for forming C-N bonds. ineosopen.org

| Pyrazole Precursor | Amine Reactant | Reducing Agent | Product |

|---|---|---|---|

| 1-methyl-1H-pyrazole-4-carbaldehyde | Cyclopentylamine | Sodium triacetoxyborohydride | This compound |

Sulfonamidation Reactions for Pyrazole-Based Systems

The amine functionality of this compound can readily undergo sulfonamidation to form the corresponding sulfonamide. This reaction is significant as the sulfonamide group is a key pharmacophore in many therapeutic agents. nih.gov The synthesis involves reacting the pyrazole amine with a sulfonyl chloride, such as an arylsulfonyl chloride, in the presence of a base. nih.govmdpi.com

The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or acetonitrile. nih.govmdpi.com A tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, is added to neutralize the hydrochloric acid generated during the reaction. nih.govmdpi.com This process allows for the creation of a diverse library of pyrazole-based sulfonamides by varying the substituent on the sulfonyl chloride. researchgate.net

| Pyrazole Amine Reactant | Sulfonyl Chloride Reactant | Base | Resulting Sulfonamide Product |

|---|---|---|---|

| This compound | 4-methylbenzenesulfonyl chloride | Triethylamine | N-cyclopentyl-N-(1-methyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide |

| This compound | Benzenesulfonyl chloride | Diisopropylethylamine | N-cyclopentyl-N-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide |

Exploration of Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amine and the substituted pyrazole ring. Understanding these reactivities is key to its application as a building block in more complex molecular architectures.

Oxidation Reactions of Amine Functionalities

The exocyclic amine functionality in aminopyrazole systems is susceptible to oxidation. A notable transformation is the oxidative dehydrogenative coupling of two aminopyrazole molecules to form an azo compound (containing an N=N double bond). nih.gov This N-N coupling can be achieved using various oxidizing systems. For example, tert-butyl hydroperoxide (TBHP) in the presence of iodine or a copper catalyst has been used to facilitate the formation of azopyrroles from pyrazol-5-amines. nih.gov Another method involves electrooxidation, where an electric current is used to drive the N-N coupling reaction, forming azopyrazoles. mdpi.com These reactions transform the amino group into a new, structurally distinct azo linkage, significantly altering the electronic and steric properties of the molecule.

Reduction Reactions for Structural Modification

While the pyrazole ring and the cyclopentyl group are generally stable to common reducing agents, reduction reactions can be employed for structural modification on derivatives of the parent compound. For instance, if a reducible functional group, such as a nitro or a carbonyl group, were introduced elsewhere on the molecule (e.g., on a substituent attached to the pyrazole ring), it could be selectively reduced. The reduction of a nitro group to an amine is a common transformation that adds another reactive site to the molecule. researchgate.net Similarly, the reduction of an imine to an amine is a key step in reductive amination synthesis pathways. acs.org These reduction reactions are crucial tools for interconverting functional groups and accessing a wider range of structurally diverse pyrazole derivatives.

Substitution Reactions on the Pyrazole Ring Nitrogens

In the target molecule, this compound, the N1 position of the pyrazole ring is already substituted with a methyl group, precluding further substitution at that site. However, in a precursor molecule lacking this methyl group (i.e., N-cyclopentyl-1H-pyrazol-4-amine), the ring nitrogens are important sites for substitution reactions such as N-alkylation and N-arylation.

When an unsymmetrical N-H pyrazole is subjected to alkylation or arylation, a mixture of two regioisomers can be formed (substitution at N1 or N2). The outcome is often governed by steric effects, with the incoming group preferentially attaching to the less hindered nitrogen atom. mdpi.comacs.org Common methods for N-alkylation include using alkyl halides in the presence of a base, or employing trichloroacetimidate (B1259523) electrophiles with an acid catalyst. mdpi.comresearchgate.net For N-arylation, copper-catalyzed cross-coupling reactions with aryl halides are frequently employed. acs.org These reactions are fundamental for creating specific N-substituted pyrazole isomers, which is often a critical factor in determining biological activity.

Amidation Reactions for Generating Derivatives

The amino group of this compound serves as a key functional handle for the synthesis of a variety of amide derivatives. This transformation is typically achieved through the reaction of the pyrazole amine with carboxylic acids or their activated derivatives, such as acyl chlorides or esters. The resulting amide bond formation connects the pyrazole core to a wide range of other chemical moieties, enabling the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Standard amidation protocols are generally applicable to 4-aminopyrazole substrates. These methods often involve the use of a coupling agent to facilitate the reaction between the amine and a carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an activating agent such as 4-(dimethylamino)pyridine (DMAP). These reagents work by activating the carboxylic acid to form a more reactive intermediate that is readily attacked by the nucleophilic amino group of the pyrazole.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, prior to reaction with the aminopyrazole. This two-step approach often proceeds under mild conditions and can provide high yields of the desired amide product. In some cases, direct condensation of a protected aminopyrazole with a carboxylic acid can be achieved using reagents like titanium tetrachloride (TiCl₄) in a suitable solvent such as pyridine. arabjchem.org

The selection of the specific amidation methodology may depend on the nature of the carboxylic acid, the presence of other functional groups in the molecule, and the desired reaction scale. The following table summarizes representative conditions for the amidation of aminopyrazole cores, which are analogous to the reactions that this compound would undergo.

Interactive Data Table: Representative Amidation Reactions of Aminopyrazoles

| Amine Reactant | Acylating Agent | Coupling Agents/Reagents | Solvent | Product | Yield (%) | Reference |

| tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | 4-bromobenzoic acid | TiCl₄, Pyridine | Not Specified | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 75% | arabjchem.org |

| 5-methyl-1H-pyrazol-3-amine | 5-bromothiophene-2-carboxylic acid | DCC, DMAP | Not Specified | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 68% | nih.gov |

Note: The presented reactions are based on structurally similar aminopyrazoles and serve as examples of synthetic routes for the derivatization of this compound.

Following the amide bond formation, further chemical transformations can be performed on the newly introduced moiety. For instance, if the coupled carboxylic acid contains a reactive group, such as a bromo-substituent, it can be used in subsequent cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce additional diversity into the final molecule. arabjchem.orgnih.gov This sequential approach of amidation followed by cross-coupling significantly expands the range of accessible derivatives from the parent aminopyrazole.

Biological Activity and Mechanism of Action Studies in Vitro/preclinical Focus

Overview of Biological Activities Associated with Pyrazole (B372694) Derivatives

The pyrazole scaffold is a privileged structure in drug development, found in numerous clinically approved drugs. nih.gov Its derivatives have demonstrated a remarkable diversity of pharmacological effects. These compounds are known to interact with a variety of biological targets, which is attributed to the pyrazole ring's ability to serve as a versatile framework for arranging pharmacophores to yield potent and selective drugs. rsc.orgrsc.org The broad spectrum of activities includes anti-inflammatory, analgesic, anticancer, antimicrobial, antifungal, antiviral, and anticonvulsant effects. nih.govnih.govnih.gov The success of drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, underscores the therapeutic potential of this chemical class. nih.govijpsjournal.com

Enzyme Inhibition Studies

Pyrazole derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathways. acs.org Their ability to selectively target enzyme active sites contributes significantly to their therapeutic potential.

Protein Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in cancer. nih.gov Pyrazole derivatives have emerged as potent kinase inhibitors. For instance, a series of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids showed significant in vitro antiproliferative activity against cancer cell lines like MCF7, A549, HeLa, and PC3. nih.gov Similarly, novel pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase, exhibiting excellent cytotoxicity against MCF7 breast cancer cells. nih.gov Some pyrazole-based compounds have also shown inhibitory activity against Bcr-Abl kinase, a target in chronic myeloid leukemia. nih.gov The pyrazole scaffold is a core component of several approved anticancer kinase inhibitors, demonstrating its importance in this area.

Metalloproteases: Research into pyrazole derivatives as metalloprotease inhibitors is an ongoing area of investigation, contributing to the development of treatments for diseases where these enzymes are overactive, such as arthritis and cancer.

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov By inhibiting LOX, pyrazole derivatives can exert anti-inflammatory effects. One study found that a pyrazole derivative, compound 2g, was a potent lipoxygenase inhibitor with an IC50 of 80 µM. researchgate.net A pyrazole-thiazole hybrid has demonstrated dual inhibition of both COX-2 and 5-LOX, highlighting the potential for multi-target anti-inflammatory agents. ijpsjournal.com

Cholinesterase: Acetylcholinesterase (AChE) inhibitors are used to treat cognitive decline in conditions like Alzheimer's disease. While not as extensively documented as other activities, certain pyrazole-based compounds have been investigated for their potential to inhibit cholinesterase, suggesting a possible role in neurodegenerative disorders.

Receptor Modulation Investigations

The ability of pyrazole derivatives to modulate various receptors is a key aspect of their pharmacological profile.

P2X7 Receptor: The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in inflammation and immune responses. Its activation is linked to the NLRP3 inflammasome pathway, which plays a role in chronic inflammatory diseases and depression. nih.gov Antagonists of the P2X7R are being explored for their potential antidepressant and anti-inflammatory effects. nih.gov The development of pyrazole-based P2X7R antagonists represents a promising therapeutic strategy for these conditions.

S1P1 Receptor: The sphingosine-1-phosphate receptor 1 (S1P1) is crucial for regulating the immune system, particularly the movement of lymphocytes from lymph nodes. Modulators of the S1P1 receptor are used in the treatment of autoimmune diseases like multiple sclerosis. Pyrazole-containing compounds are being investigated as S1P1 receptor modulators due to their potential to offer novel therapeutic options for autoimmune disorders.

Cannabinoid Receptor Type 1 (CB1): Pyrazole derivatives are well-known as potent and specific antagonists for the brain cannabinoid receptor (CB1). nih.gov The biarylpyrazole SR141716A (Rimonabant) was a lead compound in this class. nih.gov Structural requirements for potent CB1 receptor antagonism include specific substitutions at the 1, 3, and 5-positions of the pyrazole ring. nih.gov These antagonists are valuable pharmacological tools and have been explored for therapeutic applications such as treating obesity. google.commdpi.com

Antimicrobial and Antifungal Activities

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown considerable promise. wisdomlib.orgmdpi.com They have demonstrated activity against a wide range of bacterial and fungal pathogens. nih.govnih.gov

Studies have shown that certain pyrazole analogues exhibit significant activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus epidermidis, and Gram-negative bacteria like Escherichia coli. nih.gov For example, one synthesized pyrazole derivative displayed high activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard ciprofloxacin. nih.gov Another compound was highly active against S. epidermidis with the same MIC. nih.gov

In terms of antifungal activity, pyrazole derivatives have been effective against fungi like Aspergillus niger and Candida albicans. nih.govnih.govresearchgate.net A specific derivative showed potent antifungal activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov The incorporation of pharmacophores like chloro- and bromo-substituents has been shown to enhance the antimicrobial activity of these compounds. mdpi.com

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | 1 μg/mL | nih.gov |

Antiviral Activities

Pyrazole-based scaffolds have demonstrated significant potential as antiviral agents against a variety of viruses. nih.govresearchgate.net Research has identified pyrazole derivatives with inhibitory effects against viruses such as Hepatitis C Virus (HCV), herpes simplex virus (HSV-1), and various coronaviruses. wisdomlib.orgrsc.org

A study on hydroxyquinoline-pyrazole candidates revealed promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Another series of pyrazole derivatives showed effectiveness against Newcastle disease virus (NDV), with some compounds providing up to 100% protection in preclinical models. nih.gov Additionally, pyrazole derivatives containing an oxime moiety have been reported to have inactivation effects against the Tobacco Mosaic Virus (TMV), with efficacy comparable to the commercial product Ningnanmycin. acs.org These findings highlight the versatility of the pyrazole core in designing new antiviral therapies. wisdomlib.org

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are among their most well-documented biological activities. nih.govijpsjournal.comsciencescholar.us Many of these compounds function by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). ijpsjournal.comnih.gov

The selective inhibition of COX-2 is a key mechanism for many anti-inflammatory pyrazole drugs, as it reduces the production of prostaglandins (B1171923) that mediate inflammation, while sparing the COX-1 enzyme that has a protective role in the gastrointestinal tract. ijpsjournal.com The drug Celecoxib is a prime example of a pyrazole-based selective COX-2 inhibitor. nih.govijpsjournal.com Other derivatives, such as FR140423, have also shown highly selective COX-2 inhibition, proving more potent than indomethacin (B1671933) in animal models of inflammation. nih.gov Beyond COX/LOX inhibition, the anti-inflammatory mechanisms of pyrazoles can also involve the modulation of cytokines and the suppression of transcription factors like NF-κB. ijpsjournal.com

| Compound | Mechanism | Key Finding | Reference |

|---|---|---|---|

| Celecoxib | Selective COX-2 Inhibition | Clinically used anti-inflammatory drug. | ijpsjournal.com |

| FR140423 | Selective COX-2 Inhibition | 150 times more selective for COX-2 over COX-1; more potent than indomethacin. | nih.gov |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition | Reduced edema by 75% in preclinical models. | ijpsjournal.com |

Anticancer Potentials and Anti-proliferative Activity

Pyrazole derivatives are a significant class of compounds in cancer research, exhibiting potent antiproliferative activity against a variety of human cancer cell lines. nih.govnih.govsrrjournals.comijnrd.org Their anticancer effects are often mediated through the inhibition of protein kinases that are crucial for cancer cell growth and survival. nih.govnih.gov

Numerous studies have demonstrated the efficacy of pyrazole compounds against breast (MCF-7), lung (A549), colon (HCT-116), and liver (HepG2) cancer cell lines. nih.govnih.govsrrjournals.com For instance, one pyrazole derivative showed potent anticancer activity against a human colon cancer cell line with an IC50 value of 4.2 μM, which was linked to the inhibition of xanthine (B1682287) oxidase. nih.gov Another study reported that benzimidazole-grafted benzene (B151609) sulfonamide-pyrazole hybrids displayed high antiproliferative activity (IC50 = 0.15–0.33 µM) by inhibiting tubulin polymerization. nih.gov The development of pyrazole-based kinase inhibitors continues to be a major focus in the pursuit of new cancer therapies. nih.govijpsjournal.com

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the specific biological activity and mechanism of action for the chemical compound “N-cyclopentyl-1-methyl-1H-pyrazol-4-amine” that would meet the requirements of the requested outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with the detailed subsections and data tables as requested. Fulfilling the request would require speculation or misattribution of data from related but distinct molecules, which would compromise the scientific integrity of the article.

Biological Activity and Mechanism of Action Studies of this compound Unveil Limited Current Research

Initial investigations into the biological activity and mechanism of action for the chemical compound this compound reveal a notable absence of dedicated in vitro and preclinical research. A comprehensive search of available scientific literature and databases did not yield specific studies detailing the functional modulations of this particular compound in relevant biological systems.

While the broader class of pyrazole derivatives has been the subject of extensive research, leading to the development of numerous compounds with a wide range of therapeutic applications, specific data on this compound remains elusive. Pyrazole-containing molecules are known to exhibit diverse pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This wide spectrum of activity is attributed to the versatile chemical nature of the pyrazole ring, which allows for various substitutions that can modulate the compound's interaction with biological targets.

However, the functional role and mechanistic pathways of this compound have not been characterized in the existing body of scientific work. Consequently, there is no available data to construct a detailed analysis of its effects on cellular or molecular systems, nor are there any published findings that would permit the compilation of data tables illustrating its biological functions.

Further research, including targeted in vitro assays and preclinical studies, would be necessary to elucidate the biological activity profile and potential therapeutic applications of this compound. Such studies would be crucial in determining its mechanism of action and its potential for functional modulation of biological systems. At present, any discussion on this topic would be purely speculative and lack the required scientific evidence.

Structure Activity Relationships Sar and Lead Optimization

Methodologies for SAR Elucidation

A variety of methodological approaches are employed to systematically investigate the SAR of pyrazole-based compounds. These strategies aim to identify key structural motifs and substituents that contribute to the desired biological effect.

A fundamental approach to understanding SAR involves the systematic modification of the pyrazole (B372694) scaffold. nih.gov This includes altering substituents at various positions on the pyrazole ring and the pendant functional groups. ias.ac.in For instance, in the development of pyrazole-based kinase inhibitors, substitutions at the N1 and C3/C5 positions of the pyrazole ring have been shown to significantly impact potency and selectivity. mdpi.com The introduction of different alkyl or aryl groups can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. ias.ac.in

The process often involves creating a library of analogs where one part of the molecule is systematically changed. nih.gov For example, starting with a core structure like 1-methyl-1H-pyrazol-4-amine, the N-linked substituent (in this case, the cyclopentyl group) can be replaced with various other cyclic or acyclic alkyl and aryl groups to probe the effect of size, lipophilicity, and shape on biological activity. mdpi.com Similarly, the methyl group at the N1 position could be replaced with other alkyl groups of varying chain lengths or with a hydrogen atom to determine the importance of this substitution. mdpi.com

Scaffold hopping is a powerful strategy used in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent compound. nih.gov This approach involves replacing the central core of a molecule—in this case, the pyrazole ring—with a different heterocyclic system while maintaining the spatial arrangement of key interacting functional groups. nih.gov The goal is to discover new chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For pyrazole derivatives, scaffold hopping could involve replacing the pyrazole core with other five- or six-membered heterocycles like isoxazoles, pyridines, or pyrimidines. nih.gov This can lead to the discovery of entirely new classes of compounds with the same mechanism of action but with different intellectual property landscapes.

The generation of diverse compound libraries is a key tactic for exploring a wide range of chemical space and identifying novel bioactive molecules. ias.ac.in High-throughput synthesis techniques can be employed to create large numbers of pyrazole derivatives with varied substitution patterns. ias.ac.in These libraries can then be screened against biological targets to identify initial hits. For example, a library of 4-amino-1H-pyrazole derivatives could be synthesized by varying the substituents at the N1 position and on the amino group at the C4 position. nih.gov Multi-component reactions are often utilized for the efficient construction of such libraries, allowing for the rapid generation of molecular diversity from simple starting materials. ias.ac.in

Key Structural Features Influencing Biological Activity of Pyrazole Derivatives

| Compound | R | Inhibition of Meprin α (IC₅₀ in nM) |

| 7a | Phenyl | 14 ± 1 |

| 14a | Methyl | 102 ± 10 |

| 14b | Benzyl (B1604629) | 143 ± 15 |

| 14c | Cyclopentyl | 16 ± 2 |

Data sourced from a study on pyrazole-based inhibitors of meprin α and β. nih.gov

Effects of Substitutions on the Pyrazole Ring

The identity and position of substituents on the pyrazole ring profoundly influence the compound's biological efficacy and selectivity. nih.gov Research has shown that even minor alterations can lead to significant changes in activity. For instance, in the development of anticancer agents, the introduction of an aniline (B41778) moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold was found to enhance potency, whereas aliphatic amines at the same position attenuated cytotoxicity. nih.gov

The electronic properties of substituents are also a critical factor. Electron-donating groups, such as methoxy (B1213986) substituents at the 3 and 5 positions of a linked phenyl ring, can increase cytotoxic activity. nih.gov Conversely, studies on other pyrazole series have demonstrated that the addition of electron-withdrawing groups can elevate antinociceptive efficacy. nih.govfrontiersin.org The nature of the substituent also modulates the fundamental physicochemical properties of the pyrazole ring itself; electron-donating groups can increase the acidity of the pyrrole-like NH group, which can affect how the molecule interacts with its biological target. mdpi.comresearchgate.net

In some cases, specific alkyl groups on the pyrazole ring are essential for maintaining potency. For a series of Trypanosoma brucei N-myristoyltransferase inhibitors, it was found that while the 3-methyl or 5-methyl groups could be removed independently without affecting enzyme potency, the removal of both methyl groups resulted in a significant loss of activity. acs.org This suggests these groups make important hydrophobic contacts with the target protein. acs.org The steric bulk of substituents also plays a role. In a study on meprin inhibitors, replacing a phenyl group at the 3(5)-position with a smaller methyl or a larger benzyl group decreased inhibitory activity, while a cyclopentyl group maintained similar activity to the phenyl original. scispace.com

Table 1: Effect of Pyrazole Ring Substitutions on Meprin α Inhibitory Activity scispace.com

| Compound | Substitution at Position 3(5) | Inhibitory Activity (IC₅₀ in nM) |

|---|---|---|

| 7a | Phenyl | Low nanomolar range |

| 15a | Methyl | Decreased activity |

| 15b | Benzyl | Decreased activity |

| 15c | Cyclopentyl | Similar activity to 7a |

Influence of Linker Units and Peripheral Group Modifications

Peripheral groups, which are attached via the linker, also have a substantial impact. In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogues were studied where peripheral moieties were modified. frontiersin.org Replacing a naphthalene (B1677914) group with a benzene (B151609) ring abolished the inhibitory effects on both ENT1 and ENT2. frontiersin.org However, activity could be regained by adding specific substituents to this new benzene ring, such as a methyl, ethyl, or oxymethyl group. frontiersin.org This highlights the intricate interplay between the linker and the peripheral groups in defining the molecule's interaction with its target. The presence of a halogen substitute on a peripheral fluorophenyl moiety was also found to be essential for inhibitory effects. frontiersin.org

Strategies for Lead Optimization in Pyrazole-Based Compounds

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its deficiencies. This process involves iterative cycles of structural modification and biological testing.

Enhancement of Potency and Selective Activity

A primary goal of lead optimization is to increase a compound's potency, allowing for efficacy at lower concentrations. This is often achieved through structure-based drug design, where knowledge of the target's binding site guides the chemical modifications. researchgate.net In one instance, replacing a phenyl group with a 3,5-pyrimidyl group at the R² position of a pyrazolo[1,5-a]quinazoline scaffold increased potency by nearly 3.5-fold at the mGlu₂ receptor and over 2-fold at the mGlu₃ receptor. nih.gov

Achieving selectivity—the ability of a drug to interact with its intended target over other, related targets—is equally important for minimizing off-target effects. Structure–activity relationship studies are instrumental in this regard. For example, in the development of a probe for the muscarinic acetylcholine (B1216132) receptor M4, SAR studies of pyrazol-4-yl-pyridine derivates led to the discovery of a highly subtype-selective positive allosteric modulator. nih.gov The regioselective N-alkylation of the pyrazole ring is another powerful strategy, as it allows for the controlled introduction of functional groups that can form specific interactions with the target, thereby enhancing both potency and selectivity. researchgate.net

Modulation of Binding Affinity and Physicochemical Properties

A compound's journey through the body is governed by its physicochemical properties, such as solubility, lipophilicity, and ability to cross biological membranes. A lead compound may have excellent potency but fail due to poor "drug-like" properties. researchgate.net Optimization strategies therefore focus heavily on modulating these characteristics.

Binding affinity, a measure of the strength of the interaction between the drug and its target, can be fine-tuned through structural modifications that introduce or enhance key interactions like hydrogen bonding or hydrophobic contacts. nih.govijnc.ir For instance, molecular docking studies can predict how different pyrazole derivatives will bind to a receptor's active site, guiding the synthesis of compounds with stronger binding affinities. ijnc.ir

Physicochemical properties can be adjusted to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. To enhance blood-brain barrier penetration for a potential treatment for Human African Trypanosomiasis, chemists successfully modified a pyrazole sulfonamide series by "capping" the sulfonamide group. This modification reduced the molecule's polar surface area and acidity, facilitating its entry into the central nervous system. acs.org Similarly, a compound's lipophilicity (logD) can be decreased by modulating the presence of aromatic rings, halogens, or alkyl chains, which can improve solubility and permeability. unicamp.br

Optimization of Metabolic Stability Through Structural Modification

A drug's effectiveness is also dependent on its metabolic stability—its resistance to being broken down by enzymes in the body, primarily in the liver. acs.org Poor metabolic stability can lead to a short half-life and the formation of potentially toxic metabolites. unicamp.br A key optimization strategy is to identify the parts of the molecule that are most susceptible to metabolism (the "metabolic hot spots") and modify them. unicamp.br

Common strategies to block metabolic pathways include:

Introducing Steric Hindrance: Placing a bulky group near a metabolically labile site can physically block metabolizing enzymes from accessing it. psu.edu

Replacing Labile Groups: Functional groups prone to rapid metabolism, such as esters, can be replaced with more stable alternatives like amides. psu.edu

Modifying Electronic Properties: Introducing electron-withdrawing groups, such as fluorine atoms (fluorination), at or near a site of oxidative metabolism can make the position less susceptible to enzymatic attack. For example, compounds containing OCF₃ and CF₃ fragments have shown improved stability in human microsomes. unicamp.br

Through these targeted structural modifications, the metabolic liabilities of a pyrazole-based lead compound can be addressed, improving its pharmacokinetic profile and increasing its potential for clinical success. acs.org

Computational and Theoretical Studies

Molecular Modeling and Docking Investigations

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, might interact with a protein's binding site. These methods are instrumental in drug discovery, providing insights into the mechanisms of action and guiding the structural optimization of lead compounds. semanticscholar.orgx-mol.com For pyrazole (B372694) derivatives, docking studies have been successfully employed to understand their interactions with various enzymes, including cyclooxygenase-2 (COX-2), cyclin-dependent kinase 2 (CDK2), and rearranged during transfection (RET) kinase. semanticscholar.orgnih.govresearchgate.net The process typically involves generating a 3D model of the ligand and fitting it into the three-dimensional structure of the target protein to identify the most favorable binding orientation. nih.gov

The analysis of ligand-protein interactions is critical for elucidating the binding mode of a compound. For pyrazole derivatives, molecular docking simulations have revealed key interactions that contribute to their inhibitory activity. For instance, docking studies of pyrazole-based inhibitors with RET kinase have shown the importance of specific amino acid residues in the binding site. semanticscholar.org Similarly, simulations of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives with the CDK2 active site helped determine the probable binding model, highlighting crucial intermolecular interactions. nih.gov These interactions often include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which stabilize the ligand-protein complex. Molecular dynamics simulations can further be used to assess the stability of these predicted binding poses over time. nih.gov

| Protein Target | Key Interacting Residues (Examples for Pyrazole Scaffolds) | Type of Interaction |

| EGFR Kinase | MET793, LEU718, VAL726 | Hydrogen Bonding, Hydrophobic |

| RET Kinase | CYS634, GLY585, ALA640 | Hydrogen Bonding, Hydrophobic |

| CDK2 | LEU83, LYS33, GLN131 | Hydrogen Bonding, Hydrophobic |

| hCA I / hCA II | THR199, THR200, HIS94 | Zinc Coordination, Hydrogen Bonding |

This table summarizes common protein targets for pyrazole derivatives and the types of interactions observed in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of compounds with their biological activity. ej-chem.org These models are essential for understanding which molecular properties (descriptors) are important for a desired biological effect. For pyrazole derivatives, QSAR analyses have been widely applied to rationalize their antiproliferative, antimicrobial, and enzyme inhibitory activities. nih.govnih.govresearchgate.net The goal is to develop a statistically robust model that can predict the activity of new, unsynthesized compounds. shd-pub.org.rsshd-pub.org.rs

Both 2D and 3D-QSAR models have been developed for various series of pyrazole derivatives. nih.gov 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP, and topological indices. shd-pub.org.rs

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D structure of the molecules. nih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. researchgate.net The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Topomer CoMFA is a 3D-QSAR technique that combines the advantages of 2D and 3D approaches by avoiding the subjective step of molecular alignment. nih.gov It works by breaking molecules into smaller fragments and generating a 3D model for each, creating a predictive model based on the shape and field properties of these topomers. imist.ma This method has proven effective for various classes of compounds and offers a rapid and reliable way to generate predictive QSAR models. nih.gov

| QSAR Model | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_pred) |

| CoMFA | EGFR Kinase Inhibitors | 0.644 | 0.862 | - |

| CoMSIA | EGFR Kinase Inhibitors | 0.740 | 0.851 | - |

| CoMFA | RET Kinase Inhibitors | - | - | >0.6 |

| Topomer CoMFA | mTOR Inhibitors | 0.693 | 0.940 | 0.720 |

| 2D-QSAR | AChE Inhibitors | - | 0.843 | - |

This table presents representative statistical parameters from various QSAR studies on pyrazole and other relevant derivatives, demonstrating the predictive power of the models. q², r², and r²_pred are indicators of the model's robustness and predictive ability. semanticscholar.orgnih.govshd-pub.org.rsnih.gov

A key application of QSAR models is the prediction of biological activity for novel compounds. nih.gov Once a reliable model is established, it can be used to screen virtual libraries of compounds and prioritize a smaller, more manageable number for chemical synthesis and biological testing. mdpi.com This predictive capability significantly accelerates the drug discovery process by focusing resources on the most promising candidates. shd-pub.org.rs For example, 3D-QSAR models developed for pyrazole-based RET kinase inhibitors were used to design ten new potential inhibitors, all of which had predicted activities higher than the most active compound in the original series. semanticscholar.org

In Silico Compound Design and Virtual Screening

In silico compound design and virtual screening are powerful computational strategies used to identify novel bioactive molecules from large chemical databases. ijpbs.com Virtual screening can be either structure-based, relying on docking simulations with a known protein structure, or ligand-based, using information from known active compounds, such as pharmacophore models. nih.gov

This approach has been successfully applied to the pyrazole scaffold. In one study, a virtual screening workflow based on a 3D pharmacophore model led to the identification of a novel pyrazole-based hit for bromodomain-containing protein 9 (BRD9). nih.gov Subsequent design and synthesis of derivatives based on this hit resulted in new ligands with low-micromolar activity. nih.gov Similarly, molecular docking has been used to design new series of pyrazole derivatives as potential anticancer agents by screening for molecules that show significant interactions with the active site of target enzymes like VEGFR-2 kinase. nih.gov These computational methods allow for the efficient exploration of chemical space and the rational design of new compounds with desired biological activities. ijpbs.com

Computational Methods for Diversity Analysis (e.g., Tanimoto Similarity)

In the realm of drug discovery and chemical biology, the structural diversity of a compound library is a critical factor for increasing the probability of identifying novel bioactive molecules. Computational methods are instrumental in quantifying this diversity, enabling researchers to design and analyze chemical libraries with a broad representation of chemical space. One of the most widely used metrics for this purpose is the Tanimoto similarity coefficient, particularly when applied to molecular fingerprints. nih.gov

The Tanimoto similarity, also known as the Jaccard index, measures the overlap between two sets. In cheminformatics, these sets are typically the structural features of two molecules, encoded as binary fingerprints. nih.gov Each bit in a fingerprint corresponds to the presence or absence of a specific substructural feature. The Tanimoto coefficient (Tc) is calculated as the number of common features (bits set to 1 in both fingerprints) divided by the total number of unique features present in either molecule. nih.gov The resulting score ranges from 0 (no similarity) to 1 (identical molecules). datamol.io

For a hypothetical library of pyrazole derivatives, including analogs of this compound, a diversity analysis using Tanimoto similarity would involve several steps. First, 2D fingerprints, such as MACCS keys or Extended-Connectivity Fingerprints (ECFPs), are generated for each molecule in the library. nih.gov Subsequently, the Tanimoto coefficient is calculated for all pairs of molecules within the library. The resulting similarity matrix provides a quantitative measure of the internal diversity of the library. A library with a low average Tanimoto coefficient is considered to be structurally diverse. sciforum.net

This analysis can be visualized using various techniques, such as Tanimoto similarity-based clustering trees (dendrograms), where structurally similar compounds are grouped together. researchgate.net Such visualizations allow for the intuitive assessment of the chemical space covered by the library and can guide the selection of a diverse subset of compounds for screening or for the design of new library members to fill sparsely populated regions of chemical space.

To illustrate this, consider a small, representative set of pyrazole derivatives. The Tanimoto similarity scores can be calculated to assess their diversity.

Interactive Data Table: Tanimoto Similarity Matrix of Representative Pyrazole Derivatives

| Compound ID | Pyrazole-A | Pyrazole-B | Pyrazole-C | Pyrazole-D | Pyrazole-E |

| Pyrazole-A | 1.00 | 0.75 | 0.62 | 0.45 | 0.31 |

| Pyrazole-B | 0.75 | 1.00 | 0.81 | 0.53 | 0.39 |

| Pyrazole-C | 0.62 | 0.81 | 1.00 | 0.68 | 0.47 |

| Pyrazole-D | 0.45 | 0.53 | 0.68 | 1.00 | 0.76 |

| Pyrazole-E | 0.31 | 0.39 | 0.47 | 0.76 | 1.00 |

Note: The data in this table is illustrative and intended to represent the output of a Tanimoto similarity analysis for a hypothetical set of pyrazole derivatives.

Virtual Screening for Identifying Novel Scaffolds and Hit Expansion

Virtual screening (VS) is a powerful computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a biological target, typically a protein or enzyme. chemmethod.com For a compound like this compound, which is based on the privileged pyrazole scaffold, virtual screening can be employed to discover novel derivatives with desired biological activities and to expand upon initial "hit" compounds. frontiersin.orgresearchgate.net

The process of virtual screening for identifying novel scaffolds often begins with a structure-based approach if the three-dimensional structure of the target protein is known. A common method is molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org A large virtual library, which can contain millions of compounds, is docked into the active site of the target protein. The compounds are then ranked based on a scoring function that estimates the binding affinity. acs.org Those with the best scores are selected as potential hits for further experimental validation. chemmethod.com

For instance, a high-throughput virtual screening (HTVS) campaign could be conducted to identify novel pyrazole-based inhibitors of a specific kinase. chemmethod.com A library of commercially available or synthetically accessible pyrazole derivatives would be docked into the ATP-binding site of the kinase. The top-scoring compounds would then be visually inspected for plausible binding modes and favorable interactions with key amino acid residues in the active site.

Once an initial hit, such as a pyrazole derivative with modest activity, is identified, virtual screening can be used for "hit expansion." This involves searching for analogs of the initial hit with improved potency, selectivity, or pharmacokinetic properties. researchgate.net This can be achieved through similarity searching, where databases are screened for compounds that are structurally similar to the hit, often using Tanimoto similarity as a metric. nih.gov Another approach is to use the initial hit to develop a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore model can then be used to screen large databases for molecules that match these features, potentially identifying new and diverse chemical scaffolds. acs.org

The results of a virtual screening campaign are typically presented in a table that includes the identified compounds, their predicted binding scores, and key molecular properties.

Interactive Data Table: Representative Virtual Screening Hits for a Pyrazole-Based Library

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Molecular Weight ( g/mol ) | LogP |

| Hit-1 | -9.8 | 15 | ASP145, LYS33, TYR82 | 345.4 | 2.1 |

| Hit-2 | -9.5 | 25 | ASP145, GLU81, PHE80 | 362.5 | 2.5 |

| Hit-3 | -9.2 | 40 | ASP145, LYS33, VAL39 | 331.3 | 1.8 |

| Hit-4 | -8.9 | 75 | GLU81, PHE80, LEU135 | 378.6 | 3.2 |

| Hit-5 | -8.6 | 120 | ASP145, LYS33, ILE31 | 350.4 | 2.7 |

Note: The data in this table is illustrative and represents typical results from a virtual screening campaign aimed at identifying potential inhibitors from a library of pyrazole derivatives.

Analytical Methodologies for Compound Characterization and Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for probing the molecular structure of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, offering precise insights into the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the protons on the pyrazole (B372694) ring, the N-methyl group, and the N-cyclopentyl group. In related pyrazole derivatives, signals for the aromatic rings of the indole system appear in the range of 6.94–7.61 ppm, while pyrazole substituent signals are observed between 5.61–8.02 ppm mdpi.com. The protons of methyl groups attached to the pyrazole ring or its substituents typically resonate at 1.07–3.86 ppm mdpi.com. For a similar compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the N-CH₃ signal appeared as a singlet at 3.57 ppm, and the pyrazole ring proton (H-4) was observed as a singlet at 5.41 ppm mdpi.com. Based on these examples, the expected ¹H-NMR data can be summarized.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazole Ring CH | ~7.0-7.5 | Singlet (s) |

| Pyrazole Ring CH | ~6.0-6.5 | Singlet (s) |

| N-CH₃ (pyrazole) | ~3.6-3.9 | Singlet (s) |

| N-CH (cyclopentyl) | ~3.5-4.0 | Multiplet (m) |

| NH (amine) | Broad singlet (br s) | Broad singlet (br s) |

| CH₂ (cyclopentyl) | ~1.4-2.0 | Multiplet (m) |

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show distinct signals for the carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the cyclopentyl group. In various indole–pyrazole hybrids, carbon signals for the pyrazole ring are observed in the wide range of 84.4–154.5 ppm mdpi.com. For a substituted N-pyrazolyl amine, the carbon at position 4 of the pyrazole ring showed a high electron density, resonating at an upfield chemical shift of 85.2 ppm mdpi.com. The N-methyl carbon typically appears around 34.2 ppm mdpi.com.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (Pyrazole Ring) | ~145-155 |

| C-NH (Pyrazole Ring) | ~130-140 |

| CH (Pyrazole Ring) | ~115-125 |

| N-CH (Cyclopentyl) | ~55-65 |

| N-CH₃ (Pyrazole) | ~35-40 |

| CH₂ (Cyclopentyl) | ~20-35 |

Mass Spectrometry (MS) (EI-MS, LC-MS, HMRS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): This technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight. Common fragmentation pathways would likely involve the loss of the cyclopentyl group or cleavage of the pyrazole ring. In a study of a related pyrazole amine, the EI-MS spectrum showed a molecular ion [M+] peak at m/z 273 (47%) and a base peak at m/z 121, corresponding to a fragment of the molecule mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is valuable for analyzing mixtures and confirming the molecular weight of the compound in solution, often observing protonated molecules [M+H]⁺.

High-Resolution Mass Spectrometry (HMRS): HMRS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments, thus confirming the chemical identity with high confidence mdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key structural features. For pyrazole derivatives, key vibrational modes include the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching within the pyrazole ring (around 1400-1600 cm⁻¹) . In various haloaminopyrazole derivatives, characteristic bands for C(aromatic)-N stretching were observed at 1217–1213 cm⁻¹, while C(aliphatic)-N stretching appeared at 1192–1100 cm⁻¹ nih.gov.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Cyclopentyl, Methyl |

| C=N Stretch | 1550 - 1650 | Pyrazole Ring |

| C=C Stretch | 1450 - 1600 | Pyrazole Ring |

| C-N Stretch | 1100 - 1250 | Amine, Pyrazole |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the purity assessment of pyrazole derivatives. A reversed-phase (RP-HPLC) method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. For a pyrazoline derivative, a validated RP-HPLC method utilized a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid and methanol (20:80 v/v) . The detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance . The retention time of the compound under specific conditions is a key identifier, while the peak area is proportional to its concentration, allowing for quantification and purity determination.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that uses smaller particle sizes in the stationary phase (typically <2 µm) and higher pressures than HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. UPLC methods are particularly advantageous for high-throughput analysis and for separating closely related impurities from the main compound. While specific UPLC methods for this compound are not detailed in the available literature, the principles of method development would follow those of HPLC, optimizing the mobile phase composition and gradient to achieve efficient separation on a UPLC column.

Other Relevant Analytical Techniques (e.g., Thermogravimetric Analysis for related pyrazoles)

In the comprehensive characterization of this compound and related pyrazole derivatives, a suite of analytical methodologies is employed to elucidate their thermal stability, structural integrity, and molecular properties. While techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide foundational structural information, other methods offer complementary and crucial data. Among these, Thermogravimetric Analysis (TGA) is particularly valuable for assessing the thermal stability of pyrazole compounds.

Thermogravimetric Analysis (TGA) of Related Pyrazoles

The thermal stability of pyrazole derivatives is influenced by the nature and position of their substituents. Generally, the pyrazole ring itself is thermally stable. The decomposition of substituted pyrazoles often initiates with the loss of the substituent groups. For instance, studies on various pyrazole derivatives have shown that decomposition can occur in single or multiple steps, corresponding to the cleavage of different functional groups.

For example, the thermal decomposition of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), was investigated using TGA at various heating rates. The initial decomposition temperature of this polymer was observed to change from 216.3 °C to 243.5 °C as the heating rate increased researchgate.net. In another study, thiazolyl-pyrazolines demonstrated high thermal stability, with one derivative showing no significant mass loss up to around 250°C nih.gov.

The thermal behavior of energetic materials containing pyrazole rings, such as nitropyrazoles, has also been extensively studied. For instance, 3,4,5-1H-trinitropyrazole (TNP) and its methylated analog (MTNP) have been characterized by thermal analysis to understand their decomposition mechanisms nist.gov. Research on highly nitrated pyrazole isomers revealed that their thermal stability is a key property, with some isomers showing decomposition temperatures above 300 °C researchgate.net. Specifically, two energetic isomers, 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole and 5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole, demonstrated superior thermal stability compared to their unstable parent compound researchgate.net.

The following interactive table summarizes TGA data for a selection of pyrazole-containing compounds from various research studies, illustrating the range of thermal stabilities observed in this class of molecules.

| Compound | Decomposition Onset Temperature (°C) | Key Observations | Reference |

|---|---|---|---|

| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | 216.3 - 243.5 | Decomposition temperature increases with heating rate. | researchgate.net |

| Thiazolyl-pyrazoline derivative (3a) | ~250 | Exhibits high thermal stability. | nih.gov |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole (3) | 336 | Excellent thermal decomposition temperature for a heat-resistant explosive. | nih.gov |

| 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene (5) | 354 | Enhanced thermostability compared to compound 3. | nih.gov |

| 4-amino-3,5-dinitro-1H-pyrazole (ADNP) | High decomposition temperature but low activation energy of decomposition. | Decomposition may begin with NO2 group isomerization. | researchgate.net |

Based on these findings for related structures, it can be inferred that this compound would likely exhibit good thermal stability. The decomposition would probably initiate with the loss of the cyclopentyl or methyl group, followed by the degradation of the pyrazole ring at higher temperatures.

Other Complementary Analytical Techniques

Beyond TGA, several other analytical methods are crucial for the comprehensive characterization of pyrazole compounds.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These techniques measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference as a function of temperature. They are used to determine melting points, glass transitions, and other phase transitions. For pyrazole derivatives, DSC and DTA can provide information on melting temperature, which is strongly dependent on their crystal structure nih.gov.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been used to confirm the molecular structures of numerous pyrazole derivatives and to understand intermolecular interactions, such as hydrogen bonding, which influence their physical properties researchgate.netnih.gov. Powder X-ray diffraction is also employed to analyze the crystal structure of pyrazole compounds tandfonline.com.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The fragmentation of the pyrazole ring and its substituents is highly dependent on their nature and position nih.gov.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of pyrazole derivatives typically show characteristic bands corresponding to π-π* transitions within the aromatic pyrazole ring and any attached chromophores nih.gov. The absorption maxima can be influenced by the substituents on the pyrazole ring and the solvent used mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of pyrazole derivatives. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous assignment of the structure nih.govtandfonline.comresearchgate.netresearchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectra of pyrazole compounds exhibit characteristic absorption bands for N-H, C-H, C=N, and C=C stretching and bending vibrations, which help to confirm the presence of the pyrazole ring and its substituents researchgate.netnih.gov.

By employing a combination of these analytical techniques, researchers can obtain a complete and accurate characterization of this compound and other pyrazole derivatives, ensuring their identity, purity, and stability for further research and application.

Future Directions and Research Perspectives

Emerging Applications of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine Derivatives

While the pyrazole (B372694) core is a well-established pharmacophore in numerous approved drugs, the specific substitution pattern of this compound offers opportunities for developing novel therapeutic agents with potentially improved efficacy and selectivity. mdpi.comnih.gov Future research is poised to expand the application of its derivatives into new therapeutic areas.

Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system effects. ontosight.aiontosight.ai Building on this foundation, researchers are exploring the potential of this compound derivatives in more specialized applications. For instance, the development of kinase inhibitors remains a significant area of interest. The pyrazole scaffold is a key component in several approved kinase inhibitors, and new derivatives could be designed to target specific kinases implicated in various cancers and inflammatory diseases. mdpi.comnih.gov

Furthermore, the unique structural features of these derivatives may be leveraged to develop agents for neglected diseases. The diverse biological activities of pyrazoles suggest that libraries of this compound derivatives could be screened against a wide range of pathogens, including bacteria, fungi, and viruses, potentially leading to the discovery of new antimicrobial agents. mdpi.comnih.gov

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Potential Targets | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., EGFR, CDK, BTK), Tubulin | The pyrazole scaffold is a known kinase inhibitor pharmacophore. mdpi.com |

| Infectious Diseases | Bacterial and Fungal Enzymes | Broad-spectrum antimicrobial activity of pyrazole derivatives. mdpi.comnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Established anti-inflammatory properties of pyrazole-containing drugs. frontiersin.org |

| Neurological Disorders | Receptors in the CNS | Known CNS activities of pyrazole compounds, such as anxiolytic effects. ontosight.ai |

Advanced Synthetic Strategies for Enhanced Compound Accessibility

The accessibility of diverse derivatives of this compound is crucial for comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds. While classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, modern synthetic chemistry offers more advanced and efficient strategies. mdpi.commdpi.com

Microwave-assisted synthesis is another promising avenue for accelerating the synthesis of pyrazole libraries. mdpi.com This technique can significantly reduce reaction times and improve yields, thereby facilitating the rapid generation of a diverse range of compounds for biological screening. Furthermore, the development of novel catalytic systems, such as copper-catalyzed cycloaddition reactions, can provide access to previously inaccessible pyrazole derivatives. researchgate.net

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches is revolutionizing drug discovery. eurasianjournals.com For this compound derivatives, this integrated approach can guide the rational design of new compounds with optimized properties.

Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of these derivatives to their biological targets. nih.govijpbs.com This information can provide valuable insights into the key interactions that govern biological activity and can be used to design new molecules with improved affinity and selectivity. For example, in silico screening of virtual libraries of pyrazole derivatives can help to identify promising candidates for synthesis and biological evaluation, thereby saving time and resources. ijnrd.orgijpbs.com

Quantitative structure-activity relationship (QSAR) modeling can also be employed to correlate the structural features of these compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, further guiding the design process. The integration of these computational predictions with experimental validation through synthesis and biological testing creates a powerful feedback loop for the iterative optimization of lead compounds.

Exploration of Unexplored Biological Targets and Pathways

The broad pharmacological profile of pyrazole derivatives suggests that they may interact with a multitude of biological targets, some of which may be currently unknown. nih.govresearchgate.net A key future direction will be the systematic exploration of the biological target space of this compound derivatives to uncover novel mechanisms of action and therapeutic opportunities.

High-throughput screening of diverse compound libraries against a wide range of biological targets can help to identify novel activities. researchgate.net Chemoproteomics and other target identification technologies can be employed to pinpoint the specific proteins that interact with active compounds. The identification of novel targets can open up new avenues for drug development and provide a deeper understanding of the underlying biology of diseases. ontosight.ai

Furthermore, investigating the effects of these compounds on various signaling pathways can reveal their broader biological impact. For example, a pyrazole derivative might modulate a key signaling pathway involved in cancer progression or inflammation, even if its primary target is not yet known. frontiersin.org This systems-level approach can provide a more holistic understanding of the compound's mechanism of action and may reveal unexpected therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, and how can reaction yields be improved?

- Methodology : The synthesis typically involves multi-step condensation reactions. For example, cyclopentylamine can be coupled with a pre-functionalized pyrazole intermediate under basic conditions (e.g., cesium carbonate) in solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Catalysts such as copper(I) bromide may enhance coupling efficiency .

- Key Parameters :

- Temperature: 35–60°C for 24–48 hours.

- Solvent polarity: Polar aprotic solvents improve reaction kinetics.

- Purification: Column chromatography with gradients of ethyl acetate/hexane yields >80% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR can verify substituent positions (e.g., cyclopentyl and methyl groups). Peaks near δ 2.5–3.5 ppm indicate cyclopentyl protons, while methyl groups resonate at δ 1.8–2.2 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated [M+H]+ = 215.26 g/mol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Data :

| Condition | Stability | Observations |

|---|---|---|

| pH 2–6 | Stable | No decomposition over 72 hours |

| pH >8 | Unstable | Hydrolysis of cyclopentylamine observed |

| 25°C | Stable | Storage in inert atmosphere recommended |

| 60°C | Degrades | Formation of oxidized byproducts |

- Reactivity with oxidizing agents (e.g., KMnO) produces N-oxides, while reducing agents (NaBH) leave the pyrazole core intact .

Advanced Research Questions

Q. How does substituent variation on the pyrazole ring influence biological activity?

- Structure-Activity Relationship (SAR) :

- Cyclopentyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Methyl Group : Reduces metabolic degradation compared to bulkier substituents.

- Comparative Data :

| Substituent | LogP | IC (μM) |

|---|---|---|

| Cyclopentyl | 2.8 | 0.45 |

| Isopropyl | 3.1 | 0.72 |

| Phenyl | 3.5 | 1.20 |

- Substitutions at the 4-position show higher potency in enzyme inhibition assays (e.g., kinase targets) .